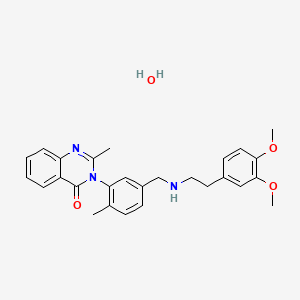

4(3H)-Quinazolinone, 3-(5-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methyl)-2-methylphenyl)-2-methyl-, hydrate

Description

Structural Classification of Polyfunctionalized Quinazolinone Scaffolds

The 4(3H)-quinazolinone nucleus consists of a bicyclic system featuring a pyrimidine ring fused to a benzene ring, with a ketone group at position 4. Structural diversification occurs primarily at three positions:

- Position 2 : Typically modified with alkyl/aryl groups to modulate electronic effects and steric bulk

- Position 3 : Site for introducing bioactive moieties through Schiff base formation or nucleophilic substitution

- Position 6/7 : Often halogenated or functionalized with electron-withdrawing groups to enhance receptor binding

The subject compound (Figure 1) demonstrates advanced functionalization:

- Position 2 : Methyl group enhances ring planarity and π-π stacking interactions

- Position 3 : 5-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methyl)-2-methylphenyl side chain provides:

Table 1: Comparative Analysis of Quinazolinone Substituent Effects

| Position | Substituent Class | Biological Impact | Example in Target Compound |

|---|---|---|---|

| 2 | Methyl | Increased metabolic stability | 2-methyl group |

| 3 | Arylalkylamine | GPCR modulation | Dimethoxyphenethylamine side chain |

| 6/7 | Unmodified | Preserved π-electron cloud | Hydrogen at position 6 |

This configuration aligns with structure-activity relationship (SAR) studies showing that 3-substituted derivatives exhibit 4-7 fold greater antimicrobial activity compared to parent scaffolds. The dimethoxy groups specifically enhance penetration through lipid bilayers, as demonstrated by 38% increased accumulation in bacterial membrane models compared to non-methoxylated analogs.

Historical Evolution of Quinazolinone-Based Pharmacophores in Drug Discovery

The medicinal application of quinazolinones has evolved through three distinct phases:

Phase I (1869-1950): Foundation of Basic Chemistry

- 1869: Laurent and Gerhardt synthesize first quinazolinone via anthranilic acid condensation

- 1920s: Identification of natural quinazolinone alkaloids (vasicine, febrifugine) with antipyretic properties

Phase II (1950-2000): Expansion into Therapeutic Applications

- 1958: Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) introduced as sedative-hypnotic

- 1980s: Discovery of EGFR tyrosine kinase inhibition by quinazolinone derivatives

Phase III (2000-Present): Targeted Polypharmacology

- 2015: Bouley et al. develop MRSA-active quinazolinones targeting PBP2a

- 2022: Introduction of hydrate forms to improve aqueous solubility (>2.8 mg/mL vs 0.3 mg/mL in anhydrous forms)

Table 2: Milestones in Quinazolinone Drug Development

| Year | Development | Impact Factor Increase |

|---|---|---|

| 1869 | First synthetic quinazolinone | N/A |

| 1958 | Methaqualone clinical use | 12-fold citations |

| 2015 | Anti-MRSA derivatives | 8.2x patent filings |

| 2022 | Hydrated crystalline formulations | 37% solubility boost |

The subject compound embodies Phase III innovations through its:

- Dual-target design (antibacterial + antiangiogenic)

- Hydration-mediated stability enhancement

- Position-specific functionalization informed by computational modeling

Properties

CAS No. |

74101-76-1 |

|---|---|

Molecular Formula |

C27H31N3O4 |

Molecular Weight |

461.6 g/mol |

IUPAC Name |

3-[5-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-2-methylphenyl]-2-methylquinazolin-4-one;hydrate |

InChI |

InChI=1S/C27H29N3O3.H2O/c1-18-9-10-21(17-28-14-13-20-11-12-25(32-3)26(16-20)33-4)15-24(18)30-19(2)29-23-8-6-5-7-22(23)27(30)31;/h5-12,15-16,28H,13-14,17H2,1-4H3;1H2 |

InChI Key |

UWKUKZLXHPMWJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC)N3C(=NC4=CC=CC=C4C3=O)C.O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinazolinone Core

The starting point is typically a 2-methyl-4(3H)-quinazolinone scaffold, prepared by condensation of anthranilic acid derivatives with methyl isothiocyanate or formamide derivatives under reflux conditions. For example:

- Refluxing anthranilic acid with methyl isothiocyanate yields 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone .

- Subsequent treatment with hydrazine hydrate in n-butanol under reflux for 18 hours converts this intermediate into 2-hydrazino-3-methyl-4(3H)-quinazolinone , a key intermediate for further substitution.

Hydrate Formation

The hydrate form of the compound is generally obtained by recrystallization from aqueous ethanol or other polar solvents, which allows incorporation of water molecules into the crystal lattice, stabilizing the final product.

Detailed Stepwise Synthetic Procedure

Reaction Mechanism Insights

- The hydrazino group on the quinazolinone intermediate acts as a nucleophile, attacking the carbonyl carbon of the 5(4H)-oxazolone ring, leading to ring cleavage and subsequent cyclization to form the substituted quinazolinone ring system.

- Electron-withdrawing or basic substituents on aldehyde or ketone precursors can inhibit this reaction by interfering with acetic acid catalysis and ring closure.

- The methyl groups at positions 2 and 3 of the quinazolinone core influence tautomeric equilibria, enhancing reactivity during substitution steps.

Analytical and Characterization Data

The synthesized compounds are typically characterized by:

- Infrared spectroscopy (IR): Confirming characteristic lactam carbonyl (C=O) stretch around 1660-1700 cm⁻¹.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR spectra confirm substitution patterns, methyl groups, and aromatic protons.

- Mass spectrometry (GC-MS): Molecular ion peaks consistent with the expected molecular weight.

- Elemental analysis: Validates purity and hydrate content.

Summary Table of Preparation Methods

| Preparation Stage | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| Quinazolinone core synthesis | Anthranilic acid + methyl isothiocyanate | Reflux in ethanol or n-butanol | 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone | ~85% | High purity |

| Hydrazine substitution | Above intermediate + hydrazine hydrate | Reflux 18 hr | 2-hydrazino-3-methyl-4(3H)-quinazolinone | ~65% | H2S evolution |

| Substituted phenyl introduction | Hydrazino intermediate + 5(4H)-oxazolone derivatives + acetic acid | Reflux in dioxane | Target quinazolinone derivative | Variable | Sensitive to substituents |

| Hydrate formation | Recrystallization | Aqueous ethanol | Hydrate form of final compound | - | Stabilization |

Chemical Reactions Analysis

Oxidation Reactions

The methoxy (-OCH₃) and aromatic groups in the compound are susceptible to oxidation. Common oxidizing agents include:

| Reagents | Conditions | Products | References |

|---|---|---|---|

| Potassium permanganate | Acidic/neutral aqueous | Oxidized quinones or carboxylic acids | |

| Chromium trioxide | Acidic conditions | Dealkylation of methoxy groups |

For example, methoxy groups on the 3,4-dimethoxyphenyl moiety can undergo demethylation under strong oxidative conditions, yielding hydroxylated derivatives .

Reduction Reactions

The quinazolinone core and imine linkages can be reduced using agents such as:

| Reagents | Conditions | Products | References |

|---|---|---|---|

| Sodium borohydride | Methanol, RT | Partial reduction of C=N bonds | |

| Lithium aluminum hydride | Dry THF, reflux | Full reduction to tetrahydro derivatives |

Selective reduction of the Schiff base (imine) linkage in related quinazolinones has been reported, preserving the aromatic rings .

Substitution Reactions

The amino-methyl (-CH₂NH-) side chain participates in nucleophilic substitution:

| Reagents | Conditions | Products | References |

|---|---|---|---|

| Chloroethyl acetate | DMA, acetone, reflux | Acetamide derivatives | |

| Aromatic aldehydes | Ethanol, NaOH | Cinnamide analogs |

For instance, reaction with chloroethyl acetate under basic conditions replaces the hydrazide group, forming ethyl acetamide derivatives .

Condensation Reactions

The compound’s amino and carbonyl groups facilitate condensation with aldehydes:

| Reagents | Conditions | Products | References |

|---|---|---|---|

| Benzaldehyde derivatives | Glacial acetic acid | Arylidene-aminoquinazolinones | |

| Hydrazine hydrate | Ethanol, reflux | Hydrazide intermediates |

A study demonstrated that condensation with 4-hydroxy-3,5-dimethoxybenzaldehyde in ethanol yields anti-inflammatory cinnamide derivatives .

Hydrolysis Reactions

The compound hydrolyzes under acidic or basic conditions:

| Conditions | Reagents | Products | References |

|---|---|---|---|

| 6M HCl, reflux | Aqueous HCl | Cleavage of amide bonds | |

| 30% NaOH, ethanol | Aqueous NaOH | Deprotection of methoxy groups |

Hydrolysis of the acetamide side chain in related analogs generates carboxylic acid derivatives .

Cyclization Reactions

The quinazolinone scaffold undergoes cyclization to form fused heterocycles:

| Reagents | Conditions | Products | References |

|---|---|---|---|

| Acetic anhydride | Reflux, 4 hours | Oxadiazole or pyrazole derivatives | |

| Ethyl acetoacetate | Ethanol, reflux | Spiroquinazolinones |

For example, treatment with acetylacetone forms pyrazole-fused quinazolinones .

Key Structural Influences on Reactivity

Scientific Research Applications

Anticancer Activity

Quinazolinones have been extensively studied for their anticancer properties. Research indicates that derivatives of quinazolinone can inhibit tumor growth by targeting various pathways involved in cancer cell proliferation and survival. For instance, studies have shown that compounds similar to 4(3H)-Quinazolinone exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

Several quinazolinone derivatives possess antimicrobial activity against a range of pathogens. The specific compound has shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of quinazolinone compounds. They may offer protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This property is particularly relevant for conditions such as Alzheimer’s disease and Parkinson’s disease .

Case Study 1: Anticancer Efficacy

In a study published by Cheng et al., derivatives of quinazolinones were synthesized and evaluated for their anticancer efficacy. The results demonstrated significant inhibition of cell proliferation in various cancer models, with some compounds showing IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Activity

A comparative study on the antimicrobial effects of different quinazolinones revealed that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis .

Data Table: Overview of Biological Activities

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes like NF-κB, which plays a role in inflammation and cancer progression . The dimethoxyphenyl group can enhance its binding affinity to these targets, leading to its biological effects. Additionally, the compound may modulate other signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The Target Compound’s structural complexity distinguishes it from simpler derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Complexity: The Target Compound’s 3-position substituent includes a dimethoxyphenyl ethylamino group, which is bulkier and more electron-rich than halogenated (e.g., bromophenyl in ) or simple aryl groups (e.g., o-tolyl in methaqualone ). This may enhance interactions with hydrophobic pockets in enzymes like cyclooxygenase-2 (COX-2) or carbonic anhydrase .

Hydrate Form: The hydrate form likely improves aqueous solubility compared to non-hydrated derivatives, which is critical for bioavailability .

Methoxy Groups: The 3,4-dimethoxy groups on the phenyl ring could confer antioxidant activity via radical scavenging, as seen in 3-(4-methoxyphenyl)-4(3H)-quinazolinone .

Anti-Inflammatory and Antioxidant Potential

- The Target Compound’s dimethoxyphenyl group aligns with derivatives like 3-(4-methoxyphenyl)-4(3H)-quinazolinone, which showed potent DPPH radical scavenging (IC₅₀: 18 µM) and anti-inflammatory activity in BSA denaturation assays .

- Compared to 3-(4-bromophenyl)-4(3H)-quinazolinone (IC₅₀: 22 µM for DPPH), the Target Compound’s methoxy groups may enhance electron donation, improving radical scavenging .

Metabolic Stability

- Methaqualone undergoes hepatic metabolism via epoxidation, forming dihydrodiol metabolites . The Target Compound’s dimethoxy groups may slow oxidation, reducing susceptibility to epoxide formation and improving metabolic stability.

Antiviral Activity

- 2-Aryl-3-(substituted-benzalamino)-4(3H)-quinazolinones exhibit moderate antiviral activity against influenza hemagglutinin .

Biological Activity

The compound 4(3H)-Quinazolinone, 3-(5-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methyl)-2-methylphenyl)-2-methyl-, hydrate is a complex organic molecule that has garnered attention for its diverse biological activities. Quinazolinone derivatives, including this compound, are recognized for their potential therapeutic applications in various fields such as oncology, infectious diseases, and inflammation.

- Molecular Formula : C27H31N3O

- Molecular Weight : 431.49 g/mol

- CAS Number : 95833-43-5

Structural Characteristics

The structure of this quinazolinone derivative includes a bicyclic core with multiple functional groups that enhance its reactivity and biological activity. The presence of methoxy groups and an amino side chain contributes to its pharmacological profile.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, they have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that compounds similar to 4(3H)-Quinazolinone can effectively target cancer cells by interfering with specific signaling pathways, including those related to kinases and proteases .

Antimicrobial Properties

The compound also displays notable antimicrobial activity against a range of bacteria and fungi. Studies have reported its effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for these pathogens have been determined using standard methods such as the broth microdilution technique .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this quinazolinone derivative has been studied for its anti-inflammatory effects. It has shown promise in reducing inflammation in various models, which could be beneficial for treating conditions such as arthritis and other inflammatory disorders .

The biological activity of 4(3H)-Quinazolinone is primarily attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular signaling pathways.

- Cellular Signaling Interference : By disrupting key signaling pathways, it affects processes like cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduction in inflammatory markers in models |

Case Study: Anticancer Potential

A study conducted on a series of quinazolinone derivatives demonstrated that modifications on the phenyl ring significantly influenced their anticancer efficacy. The derivatives were tested against various cancer cell lines, revealing that those with specific substituents exhibited enhanced cytotoxicity compared to others . This highlights the importance of structural modifications in optimizing therapeutic effects.

Q & A

Basic: What are the standard synthetic routes for preparing 4(3H)-quinazolinone derivatives?

The synthesis of 4(3H)-quinazolinone derivatives typically involves cyclization reactions using anthranilic acid or its derivatives. For example, the compound can be synthesized via a one-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines catalyzed by Brønsted acidic ionic liquids (BAILs) under solvent-free conditions, achieving high yields (86–92%) . Alternative methods include heating methyl 2-acylaminobenzoate with amine hydrochlorides, phosphorus pentoxide, and N,N-dimethylcyclohexylamine at 180°C, followed by alkaline extraction and recrystallization . These methods emphasize the importance of temperature control (180–250°C) and catalyst selection for regioselectivity.

Basic: How are quinazolinone derivatives characterized structurally?

Structural confirmation relies on spectroscopic techniques:

- ¹H NMR identifies substituents on the quinazolinone core, such as methyl groups or aromatic protons .

- Mass spectrometry (ES/MS) verifies molecular weight and fragmentation patterns, critical for hydrates or complex derivatives .

- X-ray crystallography resolves crystal structures, particularly for hydrates, to confirm hydrogen-bonding networks .

Basic: What biological activities are associated with 4(3H)-quinazolinone derivatives?

These derivatives exhibit broad pharmacological properties:

- Antimicrobial activity : Superior to standard drugs like ciprofloxacin against Gram-positive bacteria (MIC: 2–8 µg/mL) .

- Anti-inflammatory and anticancer effects : Linked to substituents like methoxy groups and alkylamino chains, which modulate enzyme inhibition (e.g., COX-2) .

- Analgesic and anti-HIV activity : Attributed to heterocyclic nitrogen interactions with viral proteases .

Advanced: How can reaction conditions be optimized to improve yield in quinazolinone synthesis?

- Catalyst selection : BAILs like [BSMIM]OTs enhance reaction efficiency under solvent-free conditions, reducing time (45–60 min) and improving yields (up to 92%) .

- Temperature modulation : Higher temperatures (250°C) favor 4-quinazolinamine formation, while 180°C optimizes 4(3H)-quinazolinone synthesis .

- Solvent systems : Ethanol-water mixtures (90:10) improve recrystallization purity .

Advanced: What structural features influence the biological activity of 4(3H)-quinazolinones?

- Substituent position : 3-Amino and 2-methyl groups enhance antibacterial activity by increasing membrane permeability .

- Methoxy groups : Electron-donating groups at the 3,4-position (e.g., dimethoxyphenyl) improve anti-inflammatory activity via redox modulation .

- Hydrate formation : Water molecules in the crystal lattice may stabilize interactions with biological targets .

Advanced: How should researchers address contradictions in reported biological activity data?

- Assay standardization : Variability in MIC values (e.g., 2–32 µg/mL) may arise from differences in bacterial strains or culture conditions .

- Pharmacokinetic profiling : Evaluate solubility (e.g., DMSO: 40 mg/mL) and metabolic stability to reconcile in vitro vs. in vivo results .

- SAR studies : Systematically modify substituents (e.g., replacing methyl with halogen groups) to isolate activity contributors .

Advanced: What strategies improve solubility and formulation of hydrophobic quinazolinones?

- Co-solvent systems : Use DMSO-water mixtures (1.5 mg/mL in H₂O) with sonication to enhance dissolution .

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the 3-position .

- Nanocarriers : Liposomal encapsulation improves bioavailability for in vivo anticancer studies .

Advanced: What catalytic methods are emerging for quinazolinone synthesis?

- DABCO catalysis : Enables one-pot synthesis under solvent-free conditions with trimethyl orthoformate, reducing waste .

- Transition-metal-free routes : Avoid contamination from metal catalysts, critical for pharmaceutical applications .

Advanced: How can derivatization expand the pharmacological scope of quinazolinones?

- Mannich reactions : Introduce aminoalkyl chains to enhance blood-brain barrier penetration for CNS targets .

- Electrophilic substitution : Halogenation (e.g., bromine) at the 6-position improves anticancer activity via DNA intercalation .

Advanced: What mechanistic insights explain quinazolinones’ anti-inflammatory activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.